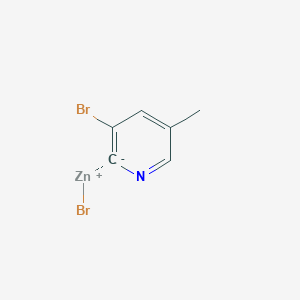
(3-Bromo-5-methylpyridin-2-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-methylpyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both bromine and zinc in its structure makes it a versatile intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylpyridin-2-yl)zinc bromide typically involves the reaction of 3-bromo-5-methylpyridine with a zinc reagent in the presence of a suitable solvent like THF. One common method is the direct insertion of zinc into the carbon-bromine bond of 3-bromo-5-methylpyridine. This reaction is often facilitated by the use of an activator such as iodine or a catalytic amount of a transition metal like nickel or palladium .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylpyridin-2-yl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Conversion to corresponding pyridine N-oxide under oxidative conditions.
Reduction: Reduction to the corresponding pyridine derivative using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts, with the reaction carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific electrophile or nucleophile used. For example, in Negishi coupling, the product is a new carbon-carbon bond formation, leading to various substituted pyridine derivatives .
Scientific Research Applications
(3-Bromo-5-methylpyridin-2-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of new drug candidates through the synthesis of bioactive compounds.
Industry: Applied in the production of fine chemicals and materials, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which (3-Bromo-5-methylpyridin-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a transition metal catalyst, such as palladium or nickel, to form a new organometallic species. This species then participates in the coupling reaction with an electrophile, leading to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-methylphenyl)zinc bromide: Similar structure but with a phenyl ring instead of a pyridine ring.
(3-Bromo-5-methylthiophen-2-yl)zinc bromide: Contains a thiophene ring instead of a pyridine ring.
(3-Bromo-5-methylfuran-2-yl)zinc bromide: Features a furan ring in place of the pyridine ring.
Uniqueness
The presence of the pyridine ring in (3-Bromo-5-methylpyridin-2-yl)zinc bromide imparts unique electronic properties, making it particularly suitable for certain types of cross-coupling reactions. The nitrogen atom in the pyridine ring can coordinate with transition metal catalysts, potentially enhancing the reactivity and selectivity of the compound in various synthetic applications .
Properties
Molecular Formula |
C6H5Br2NZn |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-bromo-5-methyl-2H-pyridin-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C6H5BrN.BrH.Zn/c1-5-2-6(7)4-8-3-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QTKRCFZUTKCDCX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[C-]N=C1)Br.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















